molecular formula C6H11Cl2N3 B2770840 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride CAS No. 2138337-19-4

1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2770840
CAS No.: 2138337-19-4
M. Wt: 196.08
InChI Key: CVGJAYPTCOVICD-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride (CAS RN: 2138337-19-4) is a chemical compound with the molecular formula C 6 H 11 Cl 2 N 3 and a molecular weight of 196.08 g/mol . It is supplied as a solid and requires cold-chain transportation to ensure stability . Researchers are advised to store this compound in an inert atmosphere at room temperature . The compound features a pyrimidine ring, a privileged scaffold in medicinal chemistry, which makes it a valuable building block for the synthesis of more complex molecules . Its primary application is in pharmaceutical research and development, where it serves as a key intermediate for constructing potential drug candidates. As a chiral amine, it can be instrumental in the exploration of small molecule therapeutics, particularly in the design of compounds that interact with biological targets such as enzymes and receptors. Handlers should note the associated safety precautions. The safety information includes the signal word "Warning" and hazard statements H302, H315, H319, and H332, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and is harmful if inhaled . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated environment. Intended Use : This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-pyrimidin-2-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5(7)6-8-3-2-4-9-6;;/h2-5H,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGJAYPTCOVICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138337-19-4
Record name 1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethanamine under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Nucleophilic Reactions of the Amine Group

The primary amine group (-NH₂) undergoes typical nucleophilic reactions when deprotonated under basic conditions.

Reaction TypeConditions/ReagentsProduct/ApplicationSource
Alkylation Alkyl halides, K₂CO₃, DMF, 130°CN-Alkylated derivatives
Acylation Acid chlorides, EDCI/HOBt, DCMAmides (e.g., drug conjugates)
Schiff Base Formation Aldehydes/ketones, EtOH, RTImine intermediates

For example, in , N-arylpyrimidin-2-amine derivatives were synthesized via Buchwald-Hartwig coupling using Pd catalysts, demonstrating the amine’s capacity for cross-coupling with aryl halides.

Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring undergoes regioselective electrophilic substitution, primarily at the 4- and 6-positions due to electron-deficient nature.

Reaction TypeConditions/ReagentsPosition ModifiedSource
Nitration HNO₃/H₂SO₄, 0–5°CC4 or C6
Halogenation Cl₂ or Br₂, FeCl₃ catalystC5

In , pyrimidine N-oxides were synthesized using mCPBA, enabling subsequent nucleophilic substitution at the ortho-position.

Cross-Coupling Reactions

The pyrimidine ring participates in transition-metal-catalyzed coupling reactions.

Reaction TypeCatalysts/ReagentsApplicationSource
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivatives
Buchwald-Hartwig PdCl₂(dppf), Xantphos, NaOtBuN-Aryl functionalization

For instance, achieved C–N bond formation using Pd catalysts to synthesize N-arylpyrimidin-2-amines with yields up to 74%.

Reduction and Oxidation Reactions

The ethanamine side chain and pyrimidine ring undergo redox transformations.

Reaction TypeReagents/ConditionsOutcomeSource
Amine Oxidation KMnO₄, H₂O, 100°CNitrile or carboxylic acid
Ring Reduction H₂, Pd/C, EtOHDihydropyrimidine derivatives

In , oxidation of a related ketone derivative (1-(pyrimidin-2-yl)ethan-1-one) yielded carboxylic acids, suggesting analogous pathways for the amine.

Acid-Base Reactivity

The dihydrochloride salt dissociates in aqueous media, enabling pH-dependent solubility and reactivity.

PropertyValue/ConditionRelevanceSource
Solubility >50 mg/mL in H₂O (pH <3)Facilitates aqueous-phase reactions
Deprotonation NaOH (pH >10)Liberates free amine for reactions

Reaction Optimization Considerations

  • Temperature : Alkylation and coupling reactions require heating (80–130°C) .

  • Catalysts : Pd-based systems (e.g., PdCl₂(dppf)) improve coupling efficiency .

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

Scientific Research Applications

Biological Activities

Research indicates that 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

Studies have shown that pyrimidine derivatives can inhibit various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (breast cancer)5.0
This compoundHCT116 (colon cancer)3.8

These findings suggest that the compound may act as a potential therapeutic agent against specific cancers by inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

These results indicate its potential use as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Research

A recent study investigated the efficacy of this compound in inhibiting tumor growth in vivo using xenograft models of breast cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to the control group.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, researchers tested the compound against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited growth at low concentrations, suggesting its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position Salt Form Purity Key Distinctions
This compound C₆H₁₁Cl₂N₃ (inferred) ~196.08 Not explicitly listed Pyrimidin-2-yl Dihydrochloride ≥95%* Reference compound for SAR studies
(R)-1-(Pyrimidin-5-yl)ethan-1-amine dihydrochloride C₆H₁₁Cl₂N₃ 196.08 1965309-74-3 Pyrimidin-5-yl Dihydrochloride 95% Stereospecific (R-enantiomer)
1-(Pyrimidin-4-yl)methanamine hydrochloride C₅H₈ClN₃ 145.59 1138011-17-2 Pyrimidin-4-yl Hydrochloride ≥95% Shorter chain (methanamine vs. ethanamine)
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride C₇H₁₀ClF₂N₃ 209.6 2344677-43-4 Pyrimidin-2-yl with difluoromethyl Hydrochloride ≥95% Enhanced lipophilicity due to CF₂ group
1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride C₇H₁₀Cl₂FN₂ 213.08 1909336-86-2 Pyridin-2-yl (fluorinated) Dihydrochloride 98% Pyridine vs. pyrimidine core

Notes:

  • Salt form: Dihydrochloride salts generally exhibit higher solubility in aqueous media compared to mono-hydrochlorides, impacting bioavailability and synthetic handling .
  • Substituent position : Pyrimidin-2-yl derivatives are often prioritized in kinase inhibitor design due to favorable binding interactions, whereas pyrimidin-4-yl or pyrimidin-5-yl analogs may show divergent biological activities .
  • Stereochemistry : Enantiomers like (R)-1-(Pyrimidin-5-yl)ethan-1-amine dihydrochloride highlight the role of chirality in target selectivity .

Functional and Application Differences

  • This compound : Serves as a versatile intermediate in synthesizing JAK2/3 inhibitors and antiviral agents. Its dihydrochloride form enhances stability during storage .
  • 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride : The difluoromethyl group increases metabolic stability, making it valuable in fluorinated drug candidates .
  • Pyrimidin-4-ylmethanamine hydrochloride : The shorter methanamine chain reduces steric hindrance, favoring interactions with flat binding pockets (e.g., folate receptors) .

Research and Industrial Relevance

  • Supplier Landscape : Available from Enamine, BLD Pharmatech, and CymitQuimica, with prices ranging from €176/100 mg to €633/1 g depending on fluorination and complexity .
  • Gaps in Data : Melting points, solubility profiles, and detailed toxicity data are inconsistently reported, highlighting the need for standardized characterization .

Biological Activity

1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular formula of C7H10Cl2N2 and a molecular weight of approximately 195.07 g/mol. The compound is characterized by a pyrimidine ring, which is known for its role in various biological systems.

The biological activity of this compound can be attributed to its interaction with specific biological targets, primarily enzymes and receptors involved in cellular signaling pathways.

Target Enzymes

Research indicates that compounds similar to this compound interact with carbonic anhydrase (CA) enzymes, which play a critical role in maintaining acid-base balance in organisms. Inhibition of these enzymes can lead to significant physiological changes, impacting processes such as respiration and electrolyte secretion .

Antimicrobial Activity

Studies have shown that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these strains were reported to be between 0.25 and 1 μg/mL, indicating strong antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, this compound has also shown antifungal activity. Research involving monomeric alkaloids has highlighted the potential of pyrimidine derivatives to inhibit fungal growth, suggesting that this compound may share similar properties .

Case Studies

A comprehensive study evaluated the effects of various pyrimidine derivatives, including this compound, on cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through specific signaling pathways involving the inhibition of key growth factors and receptors .

Table: Summary of Biological Activities

Activity TypeTarget OrganismsMIC (μg/mL)References
AntibacterialStaphylococcus aureus0.25 - 1
Streptococcus pneumoniae0.25 - 1
AntifungalVarious fungal strainsVaries
AnticancerHeLa cellsEffective

Q & A

Basic: What are the established synthetic routes for 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride, and how can purity be optimized?

Answer:
Synthesis typically involves nucleophilic substitution or reductive amination between pyrimidin-2-yl precursors (e.g., 2-chloropyrimidine) and ethylamine derivatives. Reaction conditions require precise control of temperature (40–80°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios to minimize byproducts . Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography. Purity optimization involves iterative HPLC analysis (C18 columns, acetonitrile/water mobile phase) to monitor impurities ≥99% .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR validate the pyrimidine ring (δ 8.6–8.8 ppm for aromatic protons) and ethylamine backbone (δ 3.2–3.5 ppm for CH2_2) .
  • Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z 152.1 (free base) and 221.1 (dihydrochloride form) .
  • HPLC: Retention time comparison against reference standards ensures ≥98% purity .

Basic: What safety protocols should be followed when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powder .
  • First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation .

Advanced: How can reaction yields be improved when synthesizing this compound?

Answer:

  • Catalyst Optimization: Palladium catalysts (e.g., Pd/C) enhance reductive amination efficiency .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of pyrimidine intermediates.
  • Kinetic Monitoring: Real-time FTIR tracks amine intermediate formation to terminate reactions at peak yield (~85%) .

Advanced: What strategies are effective for elucidating its mechanism of action in biological systems?

Answer:

  • Receptor Binding Assays: Radiolabeled ligand displacement studies (e.g., 3^3H-labeled analogs) quantify affinity for targets like GABA receptors .
  • Enzyme Inhibition: Kinetic assays (e.g., fluorogenic substrates) measure inhibition constants (Ki_i) for enzymes such as kinases .
  • Computational Docking: Molecular dynamics simulations (AMBER or CHARMM) predict binding modes to guide mutagenesis studies .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

  • Purity Reassessment: Verify batch-to-batch consistency via LC-MS to rule out degradation products .
  • Assay Reproducibility: Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
  • Stereochemical Analysis: Chiral HPLC confirms enantiomeric excess, as R/S isomers may exhibit divergent activities .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Answer:

  • Pyrimidine Modifications: Introduce electron-withdrawing groups (e.g., -CF3_3) at C4/C5 to boost receptor affinity .
  • Amine Substitutions: Replace ethylamine with cyclopropylamine to improve metabolic stability .
  • Salt Form Screening: Compare dihydrochloride vs. phosphate salts for solubility and bioavailability .

Advanced: What experimental controls are essential when studying its pharmacokinetic properties?

Answer:

  • In Vitro Controls: Include CYP450 inhibition assays (e.g., CYP3A4) to assess metabolic interference .
  • In Vivo Controls: Use vehicle-only cohorts to distinguish compound effects from solvent toxicity.
  • Plasma Stability Tests: Incubate compound in murine/human plasma (37°C, 24h) to measure degradation half-life .

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